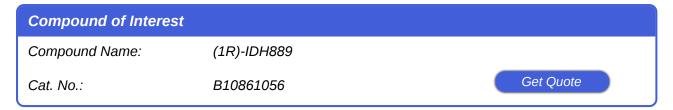


Application Notes and Protocols for Measuring (1R)-IDH889 Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase (IDH) enzymes are crucial components of cellular metabolism.[1] Mutations in IDH1 and IDH2 are driver mutations in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3] These mutations confer a neomorphic (new) function upon the enzyme, which then catalyzes the reduction of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][4][5] The accumulation of 2-HG disrupts a wide range of α -KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, ultimately driving tumorigenesis. [3][6]

(1R)-IDH889 is an orally available, brain-penetrant, and allosteric inhibitor with high potency and selectivity for mutant forms of IDH1, particularly those with R132 mutations.[7] Its efficacy stems from its ability to specifically block the production of 2-HG in cancer cells harboring these mutations.[7] These application notes provide detailed protocols for robustly and reproducibly measuring the biochemical and cellular efficacy of **(1R)-IDH889**.

Mechanism of Action: Mutant IDH1 and (1R)-IDH889 Inhibition

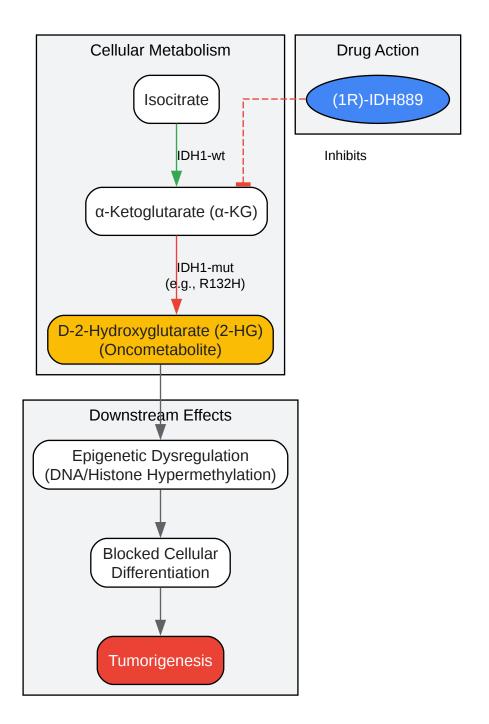


Methodological & Application

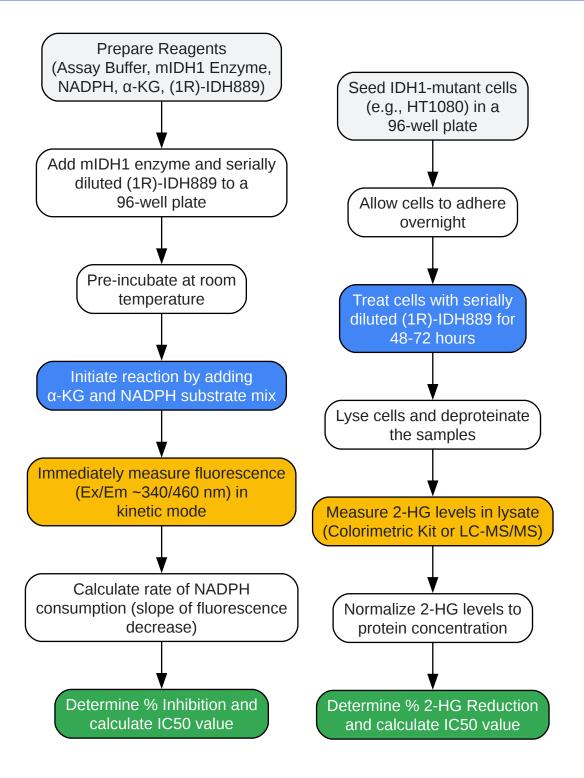
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In normal physiology, wild-type IDH1 (IDH1-wt) catalyzes the oxidative decarboxylation of isocitrate to α -KG.[5] The gain-of-function mutation in IDH1 (IDH1-mut) enables the enzyme to convert α -KG to 2-HG.[5] **(1R)-IDH889** acts as an allosteric inhibitor, binding to the mutant IDH1 enzyme and blocking this pathological conversion.[7] This leads to a reduction in cellular 2-HG levels, reversing the epigenetic blockade and inhibiting tumor growth.[8]

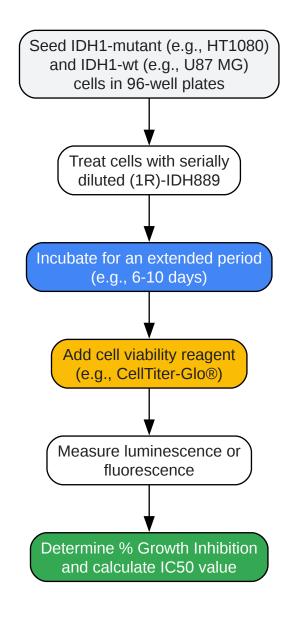












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